N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}-N'-(1,2-oxazol-3-yl)ethanediamide
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Overview
Description
N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}-N'-(1,2-oxazol-3-yl)ethanediamide is a complex organic compound that features a unique combination of functional groups, including a thiophene ring, a furan ring, an isoxazole ring, and an oxalamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}-N'-(1,2-oxazol-3-yl)ethanediamide typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:
Formation of the thiophene-furan intermediate: This step involves the coupling of a thiophene derivative with a furan derivative under specific conditions, such as the use of a palladium catalyst and a suitable base.
Introduction of the isoxazole ring: The isoxazole ring can be introduced through a cyclization reaction involving a nitrile oxide intermediate and an alkyne or alkene.
Formation of the oxalamide moiety: The final step involves the coupling of the intermediate with oxalyl chloride and an amine to form the oxalamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}-N'-(1,2-oxazol-3-yl)ethanediamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, alcohols), and electrophiles (e.g., alkyl halides).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a ligand in coordination chemistry.
Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: It may be used in the development of new materials, such as polymers or organic electronics.
Mechanism of Action
The mechanism of action of N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}-N'-(1,2-oxazol-3-yl)ethanediamide depends on its specific application. In a biological context, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
N1-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-N2-(isoxazol-3-yl)acetamide: This compound is similar in structure but has an acetamide moiety instead of an oxalamide moiety.
N1-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-N2-(isoxazol-3-yl)urea: This compound has a urea moiety instead of an oxalamide moiety.
Uniqueness
N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}-N'-(1,2-oxazol-3-yl)ethanediamide is unique due to the combination of its functional groups, which may confer specific properties such as enhanced stability, reactivity, or bioactivity. The presence of the oxalamide moiety, in particular, may influence its interactions with biological targets or its behavior in chemical reactions.
Properties
IUPAC Name |
N-[2-hydroxy-2-(5-thiophen-3-ylfuran-2-yl)ethyl]-N'-(1,2-oxazol-3-yl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O5S/c19-10(12-2-1-11(23-12)9-4-6-24-8-9)7-16-14(20)15(21)17-13-3-5-22-18-13/h1-6,8,10,19H,7H2,(H,16,20)(H,17,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBSKFJVKAUNHAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CON=C1NC(=O)C(=O)NCC(C2=CC=C(O2)C3=CSC=C3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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